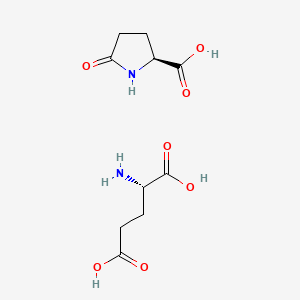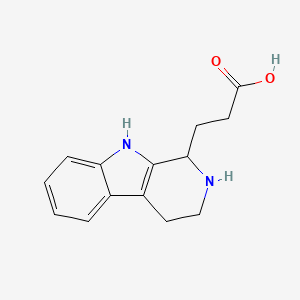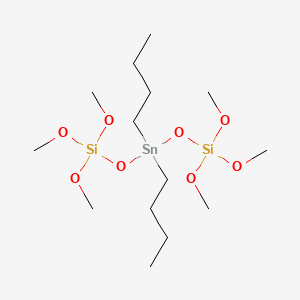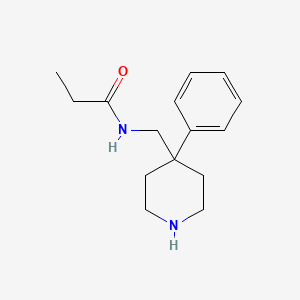
N-((4-Phenylpiperidin-4-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Phenylpiperidin-4-yl)methyl)propionamide is a chemical compound with the molecular formula C15H22N2O and a molecular weight of 246.34798 g/mol It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a propionamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Phenylpiperidin-4-yl)methyl)propionamide typically involves the reaction of 4-phenylpiperidine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Phenylpiperidin-4-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-((4-Phenylpiperidin-4-yl)methyl)propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((4-Phenylpiperidin-4-yl)methyl)propionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperidine moiety is known to interact with opioid receptors, potentially leading to analgesic effects. Additionally, the compound may modulate other signaling pathways, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: A precursor in the synthesis of N-((4-Phenylpiperidin-4-yl)methyl)propionamide.
N-((4-Phenylpiperidin-4-yl)methyl)acetamide: Similar structure but with an acetamide group instead of a propionamide group.
N-((4-Phenylpiperidin-4-yl)methyl)butyramide: Similar structure but with a butyramide group instead of a propionamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with opioid receptors and other molecular targets makes it a valuable compound for research in medicinal chemistry and pharmacology .
Eigenschaften
CAS-Nummer |
83783-73-7 |
|---|---|
Molekularformel |
C15H22N2O |
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
N-[(4-phenylpiperidin-4-yl)methyl]propanamide |
InChI |
InChI=1S/C15H22N2O/c1-2-14(18)17-12-15(8-10-16-11-9-15)13-6-4-3-5-7-13/h3-7,16H,2,8-12H2,1H3,(H,17,18) |
InChI-Schlüssel |
IEYZMSATIKDYOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NCC1(CCNCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


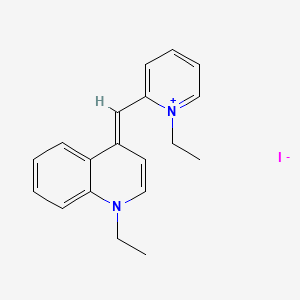

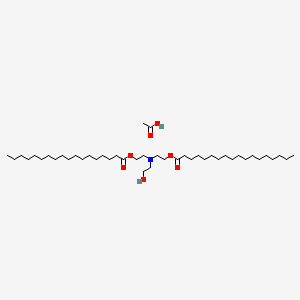
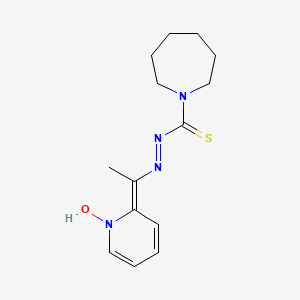
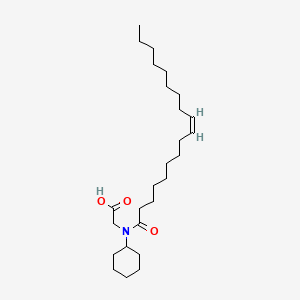
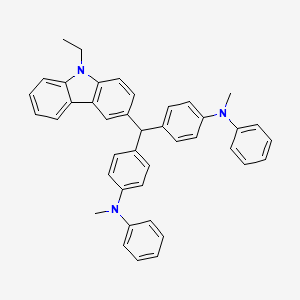
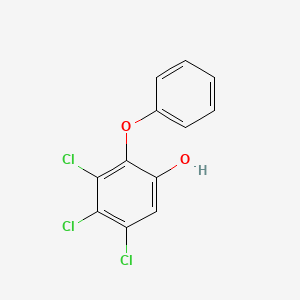
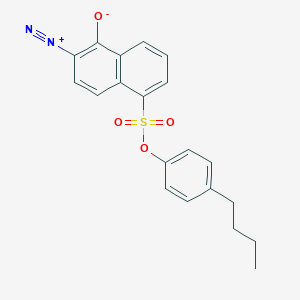
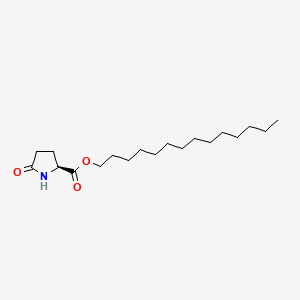
![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
